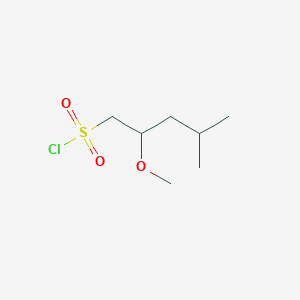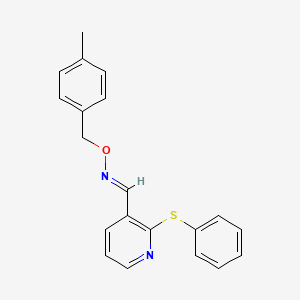![molecular formula C20H25N5O2S B2991732 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1207058-09-0](/img/structure/B2991732.png)
2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The synthesis could involve the formation of the pyrazolo[3,4-d]pyridazine ring, followed by the introduction of the thioether and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring system is a fused ring system that could contribute to the rigidity of the molecule. The thioether and acetamide groups could also influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the pyrazolo[3,4-d]pyridazine ring, thioether group, and acetamide group would all influence its properties. For example, the acetamide group could form hydrogen bonds, which could influence the compound’s solubility and reactivity .科学的研究の応用
Novel Heterocyclic Compounds Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-c]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other related derivatives. These compounds have been explored for their chemical and pharmacological activities, demonstrating the versatility of pyrazolo-pyridazine scaffolds in medicinal chemistry. The synthesis processes often involve cyclocondensation, cycloaddition, and modification of substituents to yield compounds with expected biological activities (Prhavc et al., 1999; Al-Afaleq & Abubshait, 2001).
Potential Biological Activities
Several studies have focused on the synthesis of heterocyclic compounds incorporating the thiadiazole moiety and other related structures to evaluate their potential as insecticidal and antimicrobial agents. The aim is to explore the biological efficacy of these compounds against various pests and pathogens, indicating their potential applications in agricultural and pharmaceutical fields (Fadda et al., 2017; Saravanan et al., 2010).
Antimicrobial and Anti-Inflammatory Applications
Research into the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine has demonstrated potential antimicrobial properties. These studies highlight the chemical versatility of heterocyclic compounds and their importance in developing new therapeutic agents with antimicrobial and anti-inflammatory activities (Aly et al., 2011).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies focusing on their antioxidant activities. These complexes demonstrate significant antioxidant potential, suggesting their utility in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-13(2)18-16-11-22-25(15-7-5-14(3)6-8-15)19(16)20(24-23-18)28-12-17(26)21-9-10-27-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVURJBYECTQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCCOC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)
![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)
![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)
![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)

![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)